N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide
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Overview
Description
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by sulfonation. One common method includes the reaction of 1,3-diketones with ethylhydrazine under acidic conditions to form the pyrazole ring, which is then sulfonated using sulfonyl chlorides .
Industrial Production Methods
Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s electronic properties also play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-sulfonamide: Lacks the ethyl group, which may affect its biological activity.
N-Methyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide: Substituted with a methyl group instead of an ethyl group.
N-Ethyl-1,3-dimethyl-1H-pyrazole-3-sulfonamide: Different substitution pattern on the pyrazole ring.
Uniqueness
N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide’s unique combination of substituents provides distinct electronic and steric properties, contributing to its specific biological activities and applications .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-ethyl-1,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-4-8-13(11,12)7-5-6(2)10(3)9-7/h5,8H,4H2,1-3H3 |
InChI Key |
FEFZCOQFHUMWIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NN(C(=C1)C)C |
Origin of Product |
United States |
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